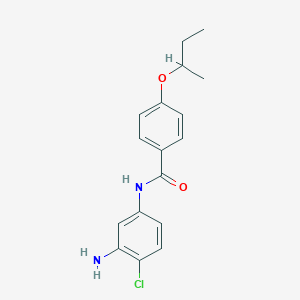

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Description

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is a benzamide derivative featuring a 4-(sec-butoxy) substituent on the benzoyl ring and a 3-amino-4-chlorophenyl group attached via an amide bond. The sec-butoxy group, a branched ether chain, enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-butan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSILUGRZXKRXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide typically involves two main stages:

- Preparation of the benzamide core with specific substitutions on the aromatic rings.

- Introduction of the sec-butoxy group onto the benzamide framework.

This approach is consistent with methods used for similar benzamide derivatives, where the key step involves nucleophilic attack of an amine on an acyl chloride or ester intermediate, followed by functional group modifications.

Synthesis of the Benzamide Core

2.1. Formation of 3-Amino-4-chlorophenyl Benzamide

Based on the synthesis detailed in the literature, the preparation of 3-amino-4-chlorophenyl benzamide involves the reduction of 3-nitro-4-chlorobenzoyl derivatives:

| Step | Reaction Details | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Nitration | 3-nitro-4-chlorobenzoic acid reacts with chlorobenzene derivatives | Reflux with phosphorus trichloride | High purity intermediates obtained (~98%) |

| 2. Formation of benzoyl chloride | Conversion of acid to acyl chloride | Thionyl chloride or oxalyl chloride | Quantitative conversion |

| 3. Amination | Reaction with ammonia or amines | Reflux in ethanol or methanol | Yield: ~97% |

- The reduction of nitro groups to amino groups is typically achieved via catalytic hydrogenation or chemical reduction using iron powder and ammonium chloride in methanol, yielding high purity amino derivatives.

Introduction of the Sec-Butoxy Group

The sec-butoxy substituent is introduced through nucleophilic substitution on a suitable benzoyl or phenyl intermediate, often via Williamson ether synthesis:

Phenolic intermediate + sec-butyl halide (or equivalent) → Ether formation

Reaction conditions involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF, under reflux.

Specific Synthesis Pathway for this compound

Based on patent literature and recent research, a typical route is:

Step 1: Synthesis of 3-nitro-4-chlorobenzoyl chloride from 3-nitro-4-chlorobenzoic acid using thionyl chloride.

Step 2: Reaction of the acyl chloride with aniline derivative to form the benzamide core, followed by reduction of the nitro group to an amino group.

Step 3: Etherification of the benzamide with sec-butyl halide or alcohol derivatives to introduce the sec-butoxy group.

Step 4: Final purification through recrystallization or chromatography to obtain the target compound with high purity.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The reduction of nitro groups to amino groups is a critical step, often performed with iron powder and ammonium chloride, providing high yields and purity.

- The formation of the benzamide core is achieved via acylation of aniline with benzoyl chloride derivatives, followed by selective reduction.

- Etherification to introduce the sec-butoxy group is typically carried out using Williamson ether synthesis conditions, with the choice of solvent and base influencing yield and purity.

- The overall synthesis emphasizes mild reaction conditions to preserve functional group integrity and optimize yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using sodium hydroxide (NaOH) or sodium alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of benzamide compounds, including N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, exhibit antiviral properties. A study on N-phenylbenzamide derivatives revealed their ability to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of the antiviral protein APOBEC3G (A3G) . This mechanism highlights the compound's potential as a therapeutic agent against viral infections.

Enzyme Modulation

The compound is also investigated for its role in modulating enzyme activity. Its structural characteristics allow it to interact with specific enzymes and receptors, making it a candidate for designing enzyme inhibitors or activators . This property is crucial in developing treatments for diseases where enzyme regulation is disrupted.

Chemical Synthesis and Research

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and coupling reactions. This versatility makes it valuable in synthetic organic chemistry .

Case Study 1: Antiviral Research

In a study examining the antiviral effects of N-phenylbenzamide derivatives, researchers synthesized several compounds, including this compound. The study demonstrated that these compounds could significantly inhibit HBV replication in vitro and showed promise in vivo using animal models . The findings suggest that this class of compounds could be further developed into effective antiviral therapies.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the enzyme modulation capabilities of this compound. The study found that the compound could bind to specific enzyme sites, altering their activity and providing insights into designing new drugs targeting these enzymes .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The presence of the amino and chloro groups suggests potential binding interactions with active sites, while the sec-butoxy group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs with Alkoxy Substituents

highlights three closely related compounds with identical molecular formulas but differing alkoxy substituents:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target Compound | 4-(sec-butoxy) | C₁₈H₂₁ClN₂O₂ | 332.83 | Not Available |

| N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide | 4-(linear pentyloxy) | C₁₈H₂₁ClN₂O₂ | 332.83 | 1020055-46-2 |

| N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)benzamide | 2-(branched isopentyloxy) | C₁₈H₂₁ClN₂O₂ | 332.83 | 1020055-34-8 |

| N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)phenoxy]acetamide | 2-(tert-butylphenoxy) | C₁₈H₂₁ClN₂O₂ | 332.83 | 1020055-38-2 |

Key Observations :

- Substituent Position : Para-substituted analogs (e.g., 4-pentyloxy) may exhibit better steric accessibility for target binding compared to ortho-substituted derivatives (e.g., 2-isopentyloxy) .

Functional Group Modifications and Bioactivity

A. Heterocyclic Substituents ()

Benzamides with imidazole rings, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, demonstrate potent anticancer activity (e.g., against cervical cancer) due to imidazole's metal-chelating properties . In contrast, the target compound lacks heterocyclic motifs but retains the 3-amino group, which may facilitate hydrogen bonding with biological targets.

B. Electron-Donating Groups ()

Derivatives with hydroxyl or methoxy substituents (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) show high antioxidant activity (% inhibition: 86.6–87.7) . The sec-butoxy group, though less electron-donating than hydroxyl/methoxy, may still contribute to radical scavenging via oxygen lone-pair donation.

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is a synthetic organic compound categorized under benzamides, which are known for their diverse applications in medicinal chemistry. This compound features an amino group, a chloro substituent, and a sec-butoxy group, making it a candidate for various biological investigations. The study of its biological activity is crucial for understanding its potential therapeutic applications.

The synthesis of this compound typically involves the acylation of 3-amino-4-chloroaniline with 4-(sec-butoxy)benzoic acid. The reaction is generally facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19ClN2O2 |

| Molecular Weight | 292.78 g/mol |

| CAS Number | 1020054-71-0 |

| Solubility | Soluble in DMSO and ethanol |

While the precise mechanism of action for this compound remains inadequately documented, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors due to the presence of the amino and chloro groups. These interactions could potentially influence various biological pathways, including those involved in cancer and viral infections.

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines by modulating pathways such as JAK/STAT signaling . The presence of functional groups like amino and chloro could enhance binding to target proteins involved in tumor growth and metastasis.

Case Studies

- Antiviral Efficacy : A derivative closely related to this compound was found to inhibit HBV replication through the upregulation of A3G levels in HepG2 cells, suggesting that similar mechanisms might apply to this compound .

- Cancer Cell Studies : In vitro studies on benzamide derivatives showed significant inhibition of cell proliferation in breast cancer cell lines, indicating that modifications in the benzamide structure can lead to enhanced anticancer activity .

Q & A

Basic: What are the key considerations for synthesizing N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide?

Methodological Answer:

Synthesis involves coupling aromatic amines with substituted benzoyl chlorides. Key steps include:

- Amide bond formation: React 3-amino-4-chloroaniline with 4-(sec-butoxy)benzoyl chloride under Schotten-Baumann conditions (CH₂Cl₂, aqueous Na₂CO₃, 0–5°C) to minimize side reactions .

- Hazard mitigation: Conduct a pre-reaction hazard analysis for reagents like benzoyl chlorides (corrosive) and solvents (dichloromethane). Use fume hoods, PPE, and monitor thermal stability, as sec-butoxy groups may decompose upon heating .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate the product. Confirm purity via HPLC (>95%) and NMR .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

Use a multi-technique approach:

- NMR: Assign peaks for the aromatic protons (δ 6.5–8.0 ppm), sec-butoxy group (δ 1.2–1.5 ppm for CH₃), and amine protons (δ 5.0–6.0 ppm, broad). Compare with structurally similar compounds like N-(3-chlorophenethyl)-4-nitrobenzamide .

- Mass spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS and fragment patterns (e.g., loss of sec-butoxy group).

- UV-Vis/fluorescence: Assess π→π* transitions (λmax ~270–310 nm) for potential fluorophore tagging, as seen in chlorophenyl benzamide analogs .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, focusing on torsional angles of the sec-butoxy group and planarity of the benzamide core .

- Data contradictions: If experimental data conflicts with computational models (e.g., DFT-optimized geometry), re-exclude solvent effects or twinning artifacts. For example, SHELXPRO can handle high-resolution or twinned data in macromolecular contexts .

Advanced: How do substituents (e.g., sec-butoxy, chloro) influence biological activity?

Methodological Answer:

- Lipophilicity: The sec-butoxy group increases logP, enhancing membrane permeability (predict via ChemAxon or Molinspiration). Compare with trifluoromethyl analogs, where CF₃ improves metabolic stability .

- Electron-withdrawing effects: The 4-chloro group directs electrophilic substitution in the benzene ring, affecting binding to targets like PARP-1 or HDACs. Use SAR studies (e.g., IC₅₀ assays) to test activity against truncated analogs .

- Mutagenicity screening: Perform Ames testing for aminochlorophenyl derivatives, as some anomeric amides show mutagenicity. Mitigate risks via structural modifications (e.g., replacing primary amines with acetylated groups) .

Advanced: How to address discrepancies in fluorescence data during bioactivity assays?

Methodological Answer:

- Quenching effects: If fluorescence intensity drops in cellular assays (vs. in vitro), check for interactions with serum proteins or pH-dependent quenching. Use controls like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits stable fluorescence at pH 7.4 .

- Interference from media components: Pre-treat samples with chelating agents (EDTA) to rule out metal ion interference. Validate via HPLC-coupled fluorescence detection .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard assessment: Follow ACS guidelines for mutagenic amines (e.g., O-benzyl hydroxylamine derivatives). Use Ames II testing to confirm low mutagenicity .

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Avoid light exposure due to nitro/chloroaryl photodegradation risks .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst screening: Test Pd/Cu catalysts for Ullmann-type couplings if traditional methods fail. For example, 4-(trifluoromethyl)benzamide derivatives achieve >80% yield with CuI/1,10-phenanthroline .

- Scale-up challenges: Use flow chemistry for exothermic steps (e.g., acyl chloride formation). Monitor reaction progress via inline IR spectroscopy to avoid overalkylation .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETLab to estimate bioavailability (%F = ~65–75%), BBB permeability (low due to benzamide polarity), and CYP450 interactions .

- Docking studies: Simulate binding to targets like PARP-1 (PDB: 5WRZ) using AutoDock Vina. Focus on H-bonding with the benzamide carbonyl and hydrophobic interactions with the sec-butoxy chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.